molecular formula C21H18N2O5 B2621338 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1105206-18-5

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2621338
CAS No.: 1105206-18-5
M. Wt: 378.384
InChI Key: LGPNUWNWCCYJMW-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure incorporating benzofuran, isoxazole, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological properties. The presence of benzofuran and isoxazole rings suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. Compounds with similar structures have shown promise in treating conditions such as inflammation, cancer, and neurological disorders. Detailed studies are conducted to evaluate its efficacy and safety in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its ability to undergo various chemical reactions makes it a versatile candidate for material science applications.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to active sites, while the methoxyphenoxy group could enhance solubility and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzofuran-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-hydroxyphenoxy)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide stands out due to the presence of both benzofuran and isoxazole rings, which may confer unique chemical reactivity and biological activity. The methoxyphenoxy group also provides distinct solubility and pharmacokinetic properties, potentially enhancing its suitability for specific applications.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-25-17-8-4-5-9-18(17)26-13-21(24)22-12-15-11-20(28-23-15)19-10-14-6-2-3-7-16(14)27-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPNUWNWCCYJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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